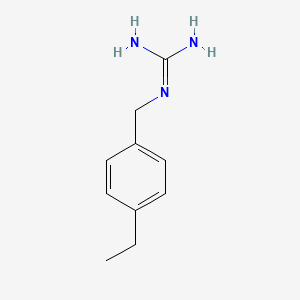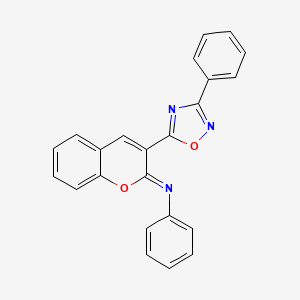
1-(4-エチルベンジル)グアニジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylbenzyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications. The structure of 1-(4-Ethylbenzyl)guanidine consists of a guanidine group attached to a benzyl group, which is further substituted with an ethyl group at the para position.
科学的研究の応用
1-(4-Ethylbenzyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives.
Biology: Guanidines are known to interact with biological molecules, making them useful in studying enzyme mechanisms and protein-ligand interactions.
作用機序
Target of Action
Guanidine and its derivatives, which include 1-(4-ethylbenzyl)guanidine, are known to interact with various biological targets . For instance, guanidine-rich molecules have been found to interact with fatty acids and the cell membrane pH gradient . More research is needed to identify the specific targets of 1-(4-Ethylbenzyl)guanidine.
Mode of Action
For example, guanidine-rich molecules can form transient membrane channels that facilitate their transport into cells . This is achieved through interactions with deprotonated fatty acids on the cell exterior. Once inside the cell, the fatty acids become protonated, releasing the peptides and resealing the channel . It is possible that 1-(4-Ethylbenzyl)guanidine may exhibit a similar mode of action.
Biochemical Pathways
For instance, guanidine can trigger cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of proton motive force and accumulation of intracellular ATP
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule are generally determined by its physicochemical properties, including solubility, permeability, protein binding, and inhibition of cytochrome p450 3a4
Result of Action
For instance, guanidine can cause cytoplasmic membrane damage, leading to changes in cellular energy dynamics
Action Environment
The action of guanidine and its derivatives can be influenced by various factors, including ph and the presence of fatty acids
準備方法
The synthesis of 1-(4-Ethylbenzyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 4-ethylbenzylamine with S-methylisothiourea under basic conditions to yield the desired guanidine compound. The reaction can be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization.
Industrial production methods may involve the use of more efficient catalytic processes. For example, transition-metal-catalyzed guanylation reactions have been developed to improve the yield and selectivity of guanidine synthesis .
化学反応の分析
1-(4-Ethylbenzyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
1-(4-Ethylbenzyl)guanidine can be compared to other guanidine derivatives, such as:
1-(4-Methylbenzyl)guanidine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Chlorobenzyl)guanidine: Contains a chlorine atom at the para position instead of an ethyl group.
1-(4-Nitrobenzyl)guanidine: Contains a nitro group at the para position.
The uniqueness of 1-(4-Ethylbenzyl)guanidine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The ethyl group can provide steric hindrance and electronic effects that differentiate it from other similar compounds .
特性
IUPAC Name |
2-[(4-ethylphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-2-8-3-5-9(6-4-8)7-13-10(11)12/h3-6H,2,7H2,1H3,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFMAOLZMYPBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2543389.png)

![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)



![N,N-diethyl-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2543399.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2543402.png)
![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/new.no-structure.jpg)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)

